

Linearity, accuracy, and precision for Voriconazole impurity D-d3 assay

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Compound of Interest

Compound Name: Voriconazole EP impurity D-d3

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A Comparative Guide to Analytical Methods for Voriconazole Impurity D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance characteristics—specifically linearity, accuracy, and precision—for the quantification of Voriconazole impurity D. While specific data for an assay utilizing a deuterated internal standard for this particular impurity (Voriconazole impurity D-d3) is not publicly available, this document consolidates published data on established High-Performance Liquid Chromatography (HPLC) methods for Voriconazole impurity D. Furthermore, it discusses the theoretical and practical advantages of employing a deuterated internal standard in such analytical assays.

The Role of Deuterated Internal Standards

In quantitative analysis, particularly in chromatography coupled with mass spectrometry, internal standards are crucial for achieving high accuracy and precision.^{[1][2]} A deuterated internal standard, such as Voriconazole impurity D-d3, is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.^[2] This isotopic substitution results in a compound that is chemically identical to the analyte but has a different mass.

The primary advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, injection volume, and matrix effects.[1][2] This leads to more robust and reliable quantification. While the data presented below is for assays that may not have employed a deuterated internal standard, the use of Voriconazole impurity D-d3 would be expected to further enhance the accuracy and precision of the measurements.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Voriconazole impurity D by HPLC, based on methodologies described in the scientific literature.[3][4][5]

Chromatographic Conditions:

- **Column:** A common choice is a C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250mm x 4.6 mm, 5 μ m).[3]
- **Mobile Phase:** A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM ammonium phosphate dibasic buffer, pH adjusted to 6.0) and an organic solvent like acetonitrile.[3] The elution can be either isocratic (constant mobile phase composition) or gradient (varying mobile phase composition).
- **Flow Rate:** A flow rate of 1.0 mL/min is often used.[3]
- **Detection:** UV detection at a wavelength of 250 nm or 256 nm is common for Voriconazole and its impurities.[3][5]
- **Column Temperature:** The column is typically maintained at a constant temperature, for example, 25°C.[3]
- **Injection Volume:** A standard injection volume is 20 μ L.[3]

Sample Preparation:

Standard and sample solutions are typically prepared by dissolving the substance in the mobile phase or a suitable diluent. For the analysis of impurities, a stock solution of the impurity is

prepared and then diluted to various concentrations to establish linearity and assess accuracy and precision.

Data Presentation: Linearity, Accuracy, and Precision

The following tables summarize the performance characteristics of a validated HPLC method for the determination of Voriconazole impurity D, as reported in a study on the optical purity of Voriconazole.^[5]

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.

Parameter	Value	Reference
Concentration Range	0.600 µg/mL to 1.500 µg/mL	[5]
Correlation Coefficient (r^2)	> 0.9999	[5]

Accuracy

Accuracy is the closeness of the measured value to the true value and is often expressed as the percentage recovery.

Spiked Concentration Level	Mean Recovery (%)	Reference
Low	93.75	[5]
Medium	102.27	[5]
High	Not Specified	[5]

Precision

Precision refers to the closeness of repeated measurements and is typically expressed as the Relative Standard Deviation (%RSD).

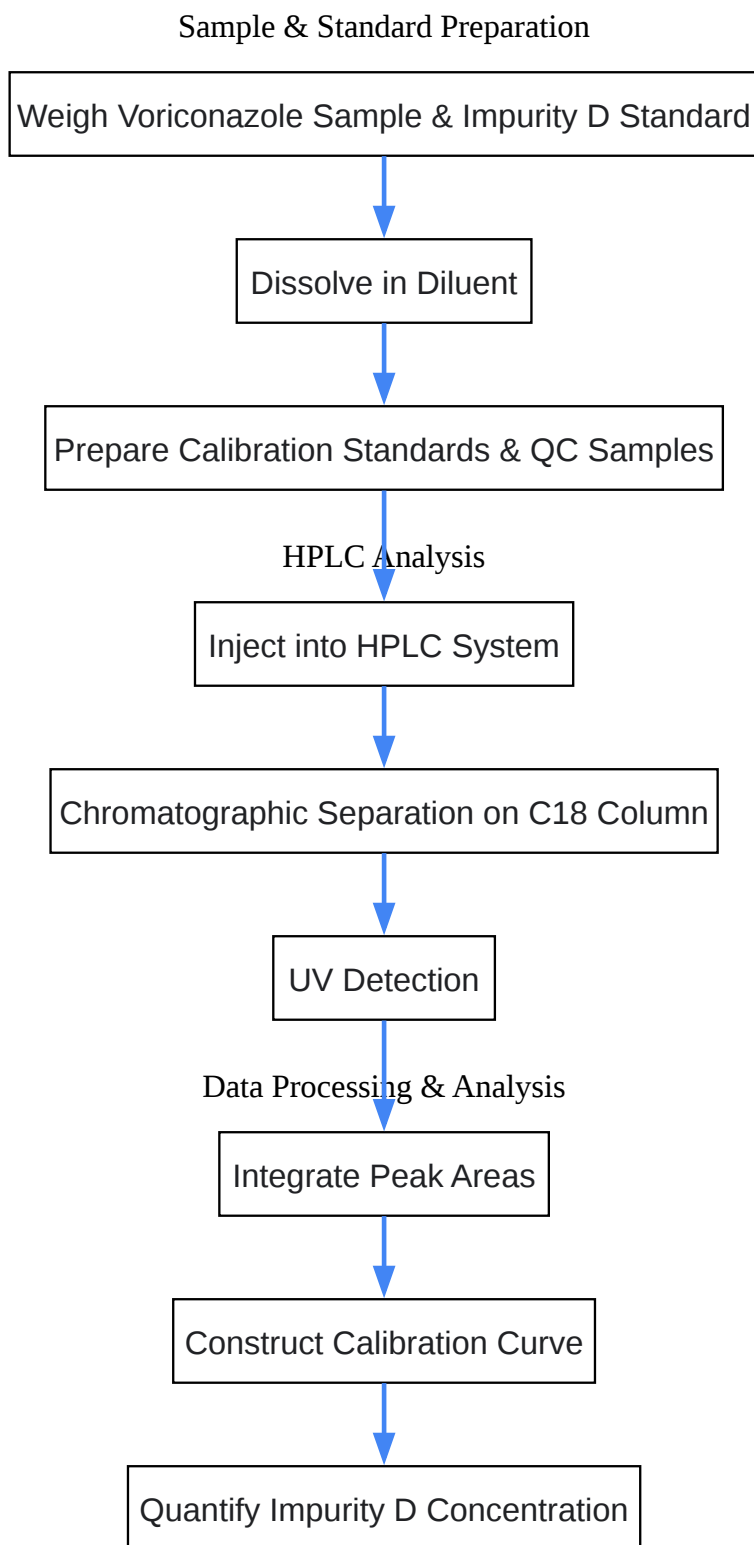
Precision Type	%RSD	Reference
Intra-assay Precision	< 2%	[5]
Inter-assay Precision	< 2%	[5]

Another study on a stability-indicating HPLC method for Voriconazole and its related substances, including impurity D, also reported validation data.[\[3\]](#)

Parameter	Value	Reference
Linearity		
Correlation Coefficient (r^2)	> 0.997	[3]
Accuracy		
Recovery	96.3% to 103.2%	[3]
Precision		
%RSD for Related Substances	< 3%	[3]
%RSD for Intermediate Precision	< 4%	[3]

Mandatory Visualizations

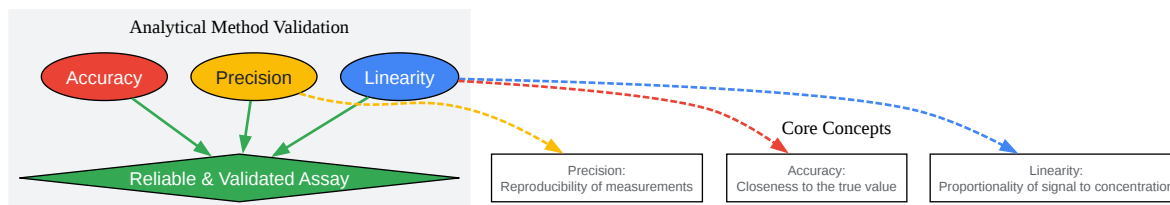
Experimental Workflow for Voriconazole Impurity D Assay



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Caption: A typical experimental workflow for the quantification of Voriconazole impurity D using HPLC.

Relationship Between Linearity, Accuracy, and Precision



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Caption: The relationship between linearity, accuracy, and precision as core components of a validated analytical method.

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